molecular formula C13H11ClFNO2S B11837362 Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B11837362
M. Wt: 299.75 g/mol
InChI Key: LWDBVQOLGQQRBO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.75 g/mol

IUPAC Name

ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C13H11ClFNO2S/c1-2-18-13(17)10-9(11(14)19-12(10)16)7-5-3-4-6-8(7)15/h3-6H,2,16H2,1H3

InChI Key

LWDBVQOLGQQRBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2F)Cl)N

Origin of Product

United States

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